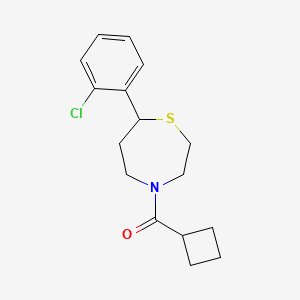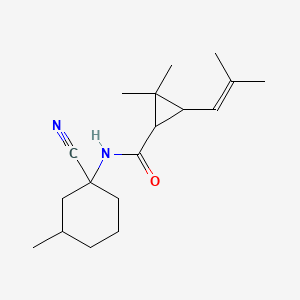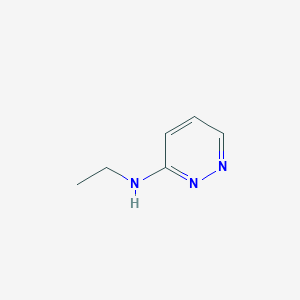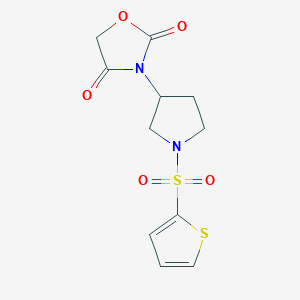
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone, also known as CTM, is a chemical compound that belongs to the thiazepane class of compounds. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. It has also been shown to be effective in a variety of experimental systems, including cell culture and animal models. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research involving (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects and limitations to its use. Finally, there is potential for the development of new compounds based on the structure of (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone that may have improved efficacy and safety profiles.
Méthodes De Synthèse
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with 2-aminothiophenol to form 2-(2-chlorophenyl)thiazolidin-4-one. This compound is then reacted with cyclobutanone in the presence of a base to form (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone.
Applications De Recherche Scientifique
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone has been used in scientific research for a variety of purposes, including the study of its mechanism of action and its biochemical and physiological effects. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.
Propriétés
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-cyclobutylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNOS/c17-14-7-2-1-6-13(14)15-8-9-18(10-11-20-15)16(19)12-4-3-5-12/h1-2,6-7,12,15H,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPVXSBVQSEJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclobutyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)


![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)
![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)
![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)
![[4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2491824.png)

